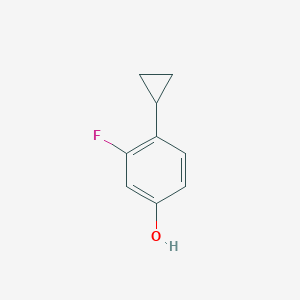

![molecular formula C10H11N3O B2497735 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine CAS No. 27231-17-0](/img/structure/B2497735.png)

3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

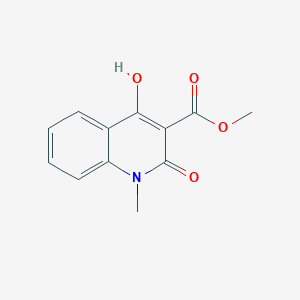

“3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine” is a compound that belongs to a class of molecules known as 3,4-dihydro-1H-1,4-oxazino [4,3-a]indoles . These compounds have been synthesized by a novel chemical process and have been screened for potential antidepressant activity .

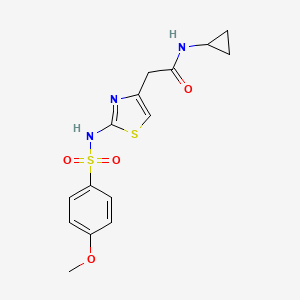

Synthesis Analysis

The synthesis of these compounds involves a novel chemical process . A synthetic route has been proposed to 3-phenyl-1H-[1,4]oxazino[4,3-a]benzimidazol-1-one, which is the first representative of a new heterocyclic system . The transformation of the title compound to 4-phenyl-2,5-dihydro-1H-[1,2,5]triazepino[5,4-a]benzimidazol-1-one via reaction with hydrazine hydrate has been studied .

Chemical Reactions Analysis

The transformation of the title compound to 4-phenyl-2,5-dihydro-1H-[1,2,5]triazepino[5,4-a]benzimidazol-1-one via reaction with hydrazine hydrate has been studied .

Aplicaciones Científicas De Investigación

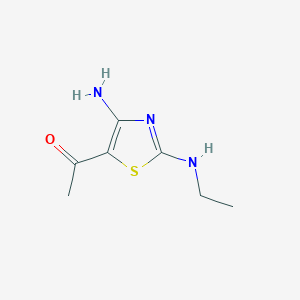

Antidepressant Activity

3,4-Dihydro-1H-1,4-oxazino[4,3-a]indoles: —a class of compounds that includes our target molecule—have been investigated for their potential antidepressant properties . Specifically, derivatives with basic side chains were synthesized using a novel chemical process. Among these, 3,4-dihydro-1,10-dimethyl-1-(3-methylaminopropyl)-1H-1,4-oxazino[4,3-a]indole (AY-23,673) exhibited remarkable potency in preventing reserpine-induced ptosis in mice. Its effective dose (ED50) was 0.5 mg/kg intraperitoneally (ip). This finding suggests that this compound could be a promising candidate for further exploration in the treatment of depression.

Other Potential Applications

While antidepressant activity stands out, it’s essential to explore additional applications. Unfortunately, detailed studies on this specific compound are scarce. However, we can draw insights from related compounds and their properties:

a. Imidazole Ring Chemistry: The imidazole moiety in our compound is intriguing. Imidazole rings possess unique characteristics, including intramolecular hydrogen bonding . Researchers have studied imidazole-containing compounds for various applications, such as catalysis, coordination chemistry, and medicinal chemistry. Investigating how our compound’s imidazole ring interacts with other functional groups could reveal novel applications.

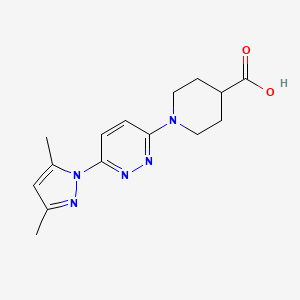

Propiedades

IUPAC Name |

3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-7-1-2-9-8(5-7)12-10-6-14-4-3-13(9)10/h1-2,5H,3-4,6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRUFGCINISMSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=NC3=C(N21)C=CC(=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2497656.png)

![3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2497658.png)

![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2497662.png)

![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)

![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2497667.png)

![2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497674.png)

![1-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2497675.png)